4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is known for its biological activity and utility in drug discovery.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazole derivatives have been known to bind to a variety of therapeutic targets , exhibiting a broad spectrum of biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Benzimidazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
The benzimidazole moiety is known to enhance the bioavailability of many drugs .
Result of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives can be performed under solvent-free conditions , which could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include the treatment of various diseases due to its interaction with biological targets.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Bilastine: Another compound with a benzimidazole core used in allergy treatment.
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: A related compound used in various chemical syntheses.
Uniqueness: 4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide stands out due to its specific structural features, such as the presence of the chloro-methoxyphenyl group, which can influence its biological activity and chemical reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development and industrial chemistry.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-7-6-13(20)12-16(17)23-19(26)25-10-8-24(9-11-25)18-21-14-4-2-3-5-15(14)22-18/h2-7,12H,8-11H2,1H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMJSZOJMBROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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